(R)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid (R)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13485024
InChI: InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19+/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Molecular Formula: C23H28N2O5
Molecular Weight: 412.5 g/mol

(R)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid

CAS No.:

Cat. No.: VC13485024

Molecular Formula: C23H28N2O5

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid -

Specification

Molecular Formula C23H28N2O5
Molecular Weight 412.5 g/mol
IUPAC Name (2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19+/m0/s1
Standard InChI Key NNOBHAOOLCEJBL-RBUKOAKNSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a dipeptide backbone with two phenylalanine residues, distinguished by its (R) and (S) stereochemical configurations at the α-carbons. The Boc group protects the N-terminal amine, while the C-terminal carboxylic acid remains free for further coupling reactions .

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name(2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Molecular FormulaC₂₃H₂₈N₂O₅
Molecular Weight412.5 g/mol
CAS Number93397-22-9
SMILESCC(C)(C)OC(=O)NC@@HC(=O)NC@HC(=O)O
PubChem CID13877803

The stereochemistry is critical for its biological interactions, as the (R) and (S) configurations influence binding affinity to enzymatic targets .

Spectroscopic and Computational Data

The compound’s isomeric SMILES and InChIKey (NNOBHAOOLCEJBL-RBUKOAKNSA-N) confirm its chiral centers . Density functional theory (DFT) simulations predict a planar amide bond geometry, stabilizing the molecule through intramolecular hydrogen bonding.

Synthesis and Chemical Reactivity

Solid-Phase Peptide Synthesis (SPPS)

The Boc-protected derivative is synthesized via SPPS, leveraging Fmoc/t-Bu strategies. Key steps include:

  • Boc Deprotection: Trifluoroacetic acid (TFA) cleaves the Boc group, exposing the amine for subsequent coupling .

  • Coupling Reactions: HBTU/HOBt-mediated activation links the deprotected amine to carboxylic acids, forming peptide bonds.

  • Global Deprotection: Final TFA treatment removes side-chain protections, yielding the free peptide .

Table 2: Synthetic Parameters

ParameterCondition
Coupling ReagentHBTU/HOBt
Deprotection AgentTFA (20% in DCM)
Reaction Yield72–85%

Solution-Phase Synthesis

Alternative methods employ solution-phase techniques, favoring tert-butyl chloroformate for Boc protection. This approach is less common due to lower yields (55–65%) and purification challenges .

ConditionMajor Degradant
Acidic (pH 1.2)3-phenylpropanoic acid
Basic (pH 10)tert-butanol

Industrial and Research Applications

Peptide Drug Development

The compound serves as a building block for:

  • ACE Inhibitors: Analogous to captopril derivatives .

  • Antimicrobial Peptides: Custom sequences targeting Gram-positive pathogens.

Material Science

Its rigid backbone aids in designing peptide-based hydrogels for drug delivery, with tensile strengths up to 120 kPa.

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